1-(Bromomethyl)-2,3,4-trimethoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of bromomethyl-substituted benzene derivatives is a topic of interest in several papers. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives is detailed, highlighting a practical synthetic procedure starting from benzene . Another study discusses the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination, providing insights into the factors affecting the reaction . These studies suggest that the synthesis of bromomethyl-substituted benzenes often involves multi-step reactions with careful consideration of reaction conditions.
Molecular Structure Analysis
The molecular structure of bromomethyl-substituted benzenes is crucial for understanding their reactivity and properties. X-ray diffraction has been used to determine the crystal structures of various solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, revealing different conformations and packing motifs in the crystalline state . Similarly, the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its derivatives have been reported, showing the stabilization of the packing through van der Waals interactions and weak C–H···O and C–H···π interactions . These findings indicate that the molecular structure of bromomethyl-substituted benzenes can vary significantly depending on the crystalline environment and substituents.
Chemical Reactions Analysis
The reactivity of bromomethyl-substituted benzenes in chemical reactions is another area of interest. The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals has been investigated, showing the formation of various adducts and products through complex reaction pathways . Although this study does not directly involve 1-(Bromomethyl)-2,3,4-trimethoxybenzene, it provides a general understanding of how methyl-substituted benzenes might react under oxidative conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethyl-substituted benzenes are influenced by their molecular structure. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different crystal structures and conformations, which can affect their physical properties . The polylithiation reactions of trimethoxybenzenes, which could be related to the compound of interest, show that steric hindrance can significantly affect the substitution of arylic hydrogens . These studies suggest that the physical and chemical properties of bromomethyl-substituted benzenes are complex and can be tailored through synthetic modifications.
Scientific Research Applications
Synthesis of Chemical Compounds
- The compound has been used in synthesizing bergenin-type C-glucosylarenes, which are important for various chemical reactions (Frick & Schmidt, 1991).
- It's involved in polylithiation reactions, demonstrating its utility in substituting arylic hydrogens in trimethoxybenzenes (Cabiddu et al., 1991).
- Researchers have studied its physical, thermal, and spectral properties to understand its utility as an intermediate in the synthesis of organic compounds (Trivedi et al., 2015).
Application in Polymer Science
- It's been used to create branched poly(phenylene ethylene) with bromomethyl groups, indicating its role in developing functionalized polymers with enhanced processability (Kobayashi et al., 2012).
- The compound's role in the synthesis of hyperbranched polyethers demonstrates its importance in creating polymers with a large number of functional groups (Uhrich et al., 1992).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for 1-(Bromomethyl)-2,3,4-trimethoxybenzene is not available, similar compounds can be hazardous. For instance, benzyl bromide is a strong lachrymator and is also intensely irritating to skin and mucous membranes .
properties
IUPAC Name |
1-(bromomethyl)-2,3,4-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHAAWUZUFQEQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CBr)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541144 | |
Record name | 1-(Bromomethyl)-2,3,4-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2,3,4-trimethoxybenzene | |
CAS RN |
80054-01-9 | |
Record name | 1-(Bromomethyl)-2,3,4-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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